Dimethyl phosphonate

Description

Dimethyl hydrogen phosphite is an organooxygen compound.

Structure

3D Structure

Properties

IUPAC Name |

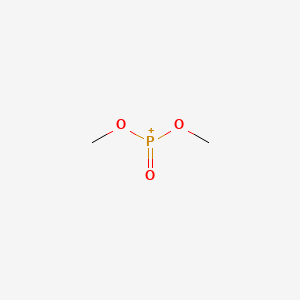

dimethoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3P/c1-4-6(3)5-2/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFBFPXKTIQSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[P+](=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020493, DTXSID10953634 | |

| Record name | Dimethyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxy(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl hydrogen phosphite is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonic acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

338 to 340 °F at 760 mmHg (NTP, 1992), 170.5, 171 °C | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

85 °F (NTP, 1992), 70 °C, 70 °C (Closed cup), 70 °C c.c. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992), Soluble in water; miscible with most organic solvents, In water, >10 g/100 mL at 20 °C, Solubility in water, g/100ml at 20 °C: >10 | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 (USCG, 1999) - Denser than water; will sink, 1.2002 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.9 (Air = 1) | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 77 °F ; 8 mmHg at 122 °F; 32 mmHg at 158 °F (NTP, 1992), 4.52 [mmHg], 1.5 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.135 | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl hydrogen phosphite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Mobile, colorless liquid | |

CAS No. |

96-36-6; 868-85-9, 133082-25-4, 868-85-9, 31682-64-1 | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17812 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus(1+), dimethoxyoxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133082-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl hydrogen phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinyl radical, dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031682641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl phosphite | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dimethyl-phosphite-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphonic acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxy(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4TBO000H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1599 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

29 °C | |

| Record name | DIMETHYL HYDROGEN PHOSPHITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Dimethyl Phosphonate (CAS 868-85-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dimethyl phosphonate (DMP), a versatile organophosphorus compound with significant applications in various scientific and industrial fields. This document consolidates essential data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and key reactions, and presents its metabolic pathway.

Core Chemical and Physical Properties

This compound is a colorless liquid with a mild odor. It is a dialkyl phosphite ester that exists in equilibrium with its tautomeric form, dimethyl hydrogen phosphite. Its key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₇O₃P | [1] |

| Molecular Weight | 110.05 g/mol | [1] |

| Appearance | Colorless liquid | [1][2][3] |

| Boiling Point | 170-171 °C | [3][4] |

| Melting Point | < -60 °C | [2] |

| Density | 1.2002 g/cm³ at 20 °C | [1][3] |

| Refractive Index | n20/D 1.402 | [4] |

| Vapor Pressure | 1.35 hPa at 20 °C | [2] |

| Solubility | Soluble in water (> 100 g/L at 19.5 °C); miscible with most organic solvents. | [1][2][3] |

| Flash Point | 71 °C | [4] |

| Log Kₒw | -1.2 | [2] |

Spectral Data

| Spectroscopy | Data Reference |

| ¹H NMR | Sadtler, Aldrich [864C] |

| ¹³C NMR | Sadtler[5] |

| ³¹P NMR | Not explicitly found in search results. |

| Infrared (IR) | Sadtler[6], Aldrich [549D] |

| Mass Spectrometry (MS) | NIST/EPA/MSDC Mass Spectral Database |

Synthesis and Experimental Protocols

This compound is primarily synthesized through the reaction of phosphorus trichloride with methanol or sodium methoxide.[3] Below are detailed experimental protocols for its synthesis and its application in the synthesis of α-aminophosphonates, a class of compounds with significant biological activity.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, the general manufacturing process involves the reaction of phosphorus trichloride with methanol.[3] A generalized laboratory-scale procedure based on this reaction is as follows:

Reaction: PCl₃ + 3CH₃OH → (CH₃O)₂P(O)H + CH₃Cl + 2HCl

Procedure:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with an appropriate solvent (e.g., dichloromethane).

-

The flask is cooled in an ice-water bath.

-

Phosphorus trichloride is slowly added to the solvent.

-

Methanol is added dropwise from the dropping funnel to the stirred solution of phosphorus trichloride at a controlled rate to manage the exothermic reaction and the evolution of HCl gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction mixture is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

Three-Component Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

This compound is a key reagent in the Kabachnik-Fields reaction, a one-pot synthesis of α-aminophosphonates.

Reaction Workflow:

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts’ Assistance [mdpi.com]

- 5. An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik-Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

molecular formula and weight of dimethyl phosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl phosphonate (DMHP), a versatile organophosphorus compound with significant applications in chemical synthesis and materials science. This document details its core physicochemical properties, synthesis protocols, and analytical characterization methods, tailored for professionals in research and development.

Core Properties of this compound

This compound is a colorless liquid that serves as a critical intermediate and building block for a wide range of phosphorus-containing compounds.[1] Its identity and fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₂H₇O₃P[1][2] |

| Molecular Weight | 110.05 g/mol [1][3] |

| CAS Number | 868-85-9[1][2] |

| Synonyms | Dimethyl hydrogen phosphite (DMHP), Phosphonic acid dimethyl ester[1][2] |

| Appearance | Clear, colorless liquid[1] |

| Odor | Mild ester-like aroma[1] |

| Density | 1.20 g/cm³ at 20°C |

| Boiling Point | 170-175°C[1] |

| Melting Point | < -60 °C |

| Flash Point | 93°C (Closed cup)[1] |

| Refractive Index (n²⁰/D) | 1.408-1.412[1] |

| Solubility | Miscible with water and most organic solvents[1] |

| Vapor Pressure | 1.35 hPa at 20°C |

Chemical Structure and Tautomerism

A key feature of this compound is its existence in a tautomeric equilibrium with its trivalent phosphorus form, dimethyl phosphite. The equilibrium overwhelmingly favors the pentavalent phosphonate form, which contains a stable phosphorus-oxygen double bond (P=O). This tautomerism is fundamental to its reactivity.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and drug development.

Synthesis of this compound

This compound can be synthesized via several routes. A common and effective laboratory-scale method involves the reaction of phosphorus trichloride with methanol. This reaction should be performed with caution due to the evolution of HCl gas.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous Methanol (CH₃OH)

-

Inert solvent (e.g., dichloromethane or diethyl ether)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser with a gas outlet to a trap (e.g., sodium hydroxide solution)

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a three-necked round-bottom flask with anhydrous methanol and the inert solvent.

-

Cool the flask in an ice-water bath to 0°C.

-

Slowly add phosphorus trichloride dropwise from the addition funnel to the stirred methanol solution. The reaction is exothermic and produces hydrogen chloride and methyl chloride gas, which should be safely vented. The reaction stoichiometry is: PCl₃ + 3 CH₃OH → (CH₃O)₂P(O)H + CH₃Cl + 2 HCl.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for confirming the structure and purity of this compound.

-

Sample Preparation: Dissolve a small amount of the sample (10-20 mg) in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The spectrum will show a doublet for the methoxy protons (O-CH₃) due to coupling with the phosphorus atom. A distinct doublet will also be observed for the proton directly bonded to the phosphorus (P-H), exhibiting a large coupling constant (JP-H).

-

³¹P NMR: The proton-coupled ³¹P NMR spectrum will show a doublet of septets (or a complex multiplet) due to coupling with the P-H proton and the six methoxy protons. A proton-decoupled spectrum will show a single sharp singlet.

-

¹³C NMR: The spectrum will display a single signal for the two equivalent methoxy carbons, which will appear as a doublet due to coupling with the phosphorus atom.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Technique: Electron Ionization (EI) is commonly used.

-

Sample Introduction: The sample can be introduced directly or via Gas Chromatography (GC-MS).

-

Expected Spectrum: The molecular ion peak [M]⁺ at m/z = 110 should be observable. Common fragment ions correspond to the loss of methoxy groups or other characteristic fragments. Energy-resolved mass spectrometry can be used to distinguish between the phosphonate and phosphite tautomers.

Experimental and Synthetic Workflow

The overall process from synthesis to final application involves several key stages, including reaction, purification, and subsequent use in further chemical transformations like the Michaelis-Arbuzov or Kabachnik-Fields reactions.

Caption: General workflow for the synthesis and application of this compound.

Applications in Drug Development and Research

This compound is a valuable intermediate in organic synthesis. Due to its reactivity, it participates in a large number of chemical reactions. It is primarily used as an intermediate for manufacturing:

-

Water treatment chemicals: Such as corrosion inhibitors.

-

Pesticides and pharmaceuticals: Serving as a key building block for various bioactive molecules.

-

Flame retardants: For polymers and textiles.[1]

-

Specialty chemicals: Including textile finishing products.

The phosphonate moiety is a well-known phosphate mimic, making phosphonate-containing compounds valuable candidates for enzyme inhibitors and other therapeutic agents in drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl phosphonate (DMP), also known as dimethyl hydrogen phosphite, is an organophosphorus compound with the chemical formula (CH₃O)₂P(O)H. It is a colorless liquid with a mild odor, finding significant application as an intermediate in the synthesis of various organophosphorus compounds, including flame retardants and pesticides.[1][2] Its reactivity, particularly at the P-H bond, makes it a versatile reagent in organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and spectral data for its characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇O₃P | [1] |

| Molecular Weight | 110.05 g/mol | [1] |

| CAS Number | 868-85-9 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Mild, ester-like | [1] |

| Boiling Point | 170-175 °C | [1] |

| Melting Point | < -60 °C | [3] |

| Density | 1.20-1.25 g/cm³ at 20°C | [1] |

| Refractive Index (n²⁰/D) | 1.408-1.412 | [1] |

| Vapor Pressure | 1.35 hPa at 20 °C | [3] |

| Flash Point | 93 °C (Closed cup) | [1] |

| Viscosity (dynamic) | 1.4 mPa·s at 20°C |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Reference(s) |

| Solubility in Water | Miscible (> 100 g/L at 19.5 °C) | [3] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | -1.2 (calculated) | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of phosphorus trichloride with methanol.[1][2]

Reaction: PCl₃ + 3CH₃OH → (CH₃O)₂P(O)H + CH₃Cl + 2HCl

Materials:

-

Phosphorus trichloride (PCl₃)

-

Methanol (CH₃OH), anhydrous

-

Inert gas (e.g., Nitrogen or Argon)

-

Reaction vessel with a stirrer, dropping funnel, condenser, and gas outlet

-

Distillation apparatus

Procedure:

-

Under an inert atmosphere, charge the reaction vessel with anhydrous methanol.

-

Cool the methanol in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the cooled methanol with vigorous stirring. The molar ratio of methanol to phosphorus trichloride should be approximately 3:1.[2]

-

Control the reaction temperature between 48-52°C by adjusting the addition rate of phosphorus trichloride, as the reaction is highly exothermic.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure the reaction goes to completion.

-

The resulting crude this compound will be acidic due to the formation of hydrochloric acid.

Purification of this compound

The crude product is typically purified by distillation.[3]

Procedure:

-

Neutralize the acidic crude product. This can be achieved by washing with a mild base, such as a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method can be employed for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient or isocratic mixture of acetonitrile and water. For mass spectrometry detection, formic acid can be used as an additive instead of phosphoric acid.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the substance in the mobile phase.

-

Filter both standard and sample solutions through a 0.45 µm syringe filter.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive method for the detection and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary column suitable for polar compounds (e.g., a wax-type column)

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Prepare the sample solution.

-

Set the GC oven temperature program, injector temperature, and detector temperature.

-

Inject the standard solution to determine the retention time and obtain the mass spectrum.

-

Inject the sample solution.

-

Identify this compound by its retention time and the fragmentation pattern in the mass spectrum.

-

Quantification can be performed using a calibration curve or an internal standard method.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

δ ~3.8 ppm (doublet, J ≈ 11-12 Hz, 6H): This signal corresponds to the six protons of the two equivalent methoxy groups (-OCH₃). The doublet splitting is due to coupling with the phosphorus nucleus (²J_PH_).

-

δ ~6.8 ppm (doublet, J ≈ 700 Hz, 1H): This signal is characteristic of the proton directly bonded to the phosphorus atom (P-H). The large coupling constant (¹J_PH_) is a key feature.

¹³C NMR (Carbon-13 NMR):

-

δ ~53 ppm (doublet, J ≈ 4 Hz): This signal is assigned to the two equivalent carbons of the methoxy groups (-OCH₃). The small doublet splitting is due to two-bond coupling with the phosphorus nucleus (²J_PC_).

³¹P NMR (Phosphorus-31 NMR):

-

The ³¹P NMR spectrum of this compound typically shows a signal in the range of δ +7 to +11 ppm (referenced to 85% H₃PO₄). The signal is a complex multiplet due to coupling with the methoxy protons and the proton directly attached to the phosphorus. If proton-decoupled, the spectrum simplifies to a singlet.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2440 cm⁻¹ | P-H stretching |

| ~1260 cm⁻¹ | P=O stretching (phosphoryl group) |

| ~1030 cm⁻¹ | P-O-C stretching |

| ~2960, ~2850 cm⁻¹ | C-H stretching (methyl groups) |

Chemical Reactivity and Stability

-

Hydrolysis: this compound hydrolyzes in aqueous solutions. The rate of hydrolysis is pH-dependent, being faster under basic conditions. The hydrolysis products are monomethyl phosphonate, phosphorous acid, and methanol.

-

Tautomerism: this compound exists in tautomeric equilibrium with dimethyl phosphite, with the phosphonate form being predominant.

-

Reactivity: The P-H bond is reactive and can participate in various reactions, such as addition to carbonyl compounds and alkenes. It is a key intermediate in the Michaelis-Arbuzov reaction.

-

Thermal Stability: this compound is relatively stable but will decompose at high temperatures.

Biological Activity and Signaling Pathways

Currently, there is no significant evidence to suggest that this compound is directly involved in specific biological signaling pathways in the context of drug development research. Its biological effects are primarily related to its toxicity at high concentrations and its role as a metabolite of certain organophosphorus pesticides. Phosphonate-containing compounds, in general, have been studied for a wide range of biological activities, but this compound itself is not typically a lead compound in drug discovery.[4]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with practical experimental protocols for its synthesis, purification, and analysis. The comprehensive data presented, including spectral information, will be a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize this important organophosphorus compound in their work.

References

dimethyl phosphonate hydrolysis mechanism and kinetics

An In-depth Technical Guide to the Hydrolysis of Dimethyl Phosphonate: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DMP), a dialkyl phosphonate ester, undergoes hydrolysis to form monomethyl phosphonate (MMP) and subsequently phosphorous acid. This degradation process is of significant interest in various fields, including environmental science, toxicology, and drug development, where the stability of phosphonate-containing moieties is crucial. The rate of DMP hydrolysis is highly dependent on pH, with significantly accelerated degradation observed under basic conditions. This guide provides a comprehensive overview of the hydrolysis mechanisms, quantitative kinetic data, and detailed experimental protocols for studying this reaction.

Hydrolysis Mechanism

The hydrolysis of this compound proceeds via a two-step consecutive reaction, with the first hydrolysis to monomethyl phosphonate being the rate-determining step under many conditions. The reaction can be catalyzed by acid or base, or proceed neutrally, with the nucleophilic attack of water or hydroxide ion at the electrophilic phosphorus center being the key mechanistic feature.

Base-Catalyzed Hydrolysis

Under alkaline conditions, the hydrolysis of this compound is rapid. The mechanism involves a direct nucleophilic attack of a hydroxide ion on the phosphorus atom. This is generally considered a bimolecular nucleophilic substitution (SN2) type reaction at the phosphorus center. The reaction is first-order in both the phosphonate and the hydroxide ion concentration.[1]

A diagram of the base-catalyzed hydrolysis mechanism is shown below:

Caption: Base-catalyzed hydrolysis of this compound.

Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis is considerably slower than in basic conditions. The mechanism is believed to involve the initial protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. For related phosphonate esters, the AAc2 mechanism (bimolecular, acyl-oxygen cleavage) is a major route.[2][3]

A diagram of the acid-catalyzed hydrolysis mechanism is presented below:

Caption: Acid-catalyzed hydrolysis of this compound.

Neutral Hydrolysis

At neutral pH, hydrolysis still occurs, albeit at a moderate rate, through the nucleophilic attack of water. This process is generally slower than both acid- and base-catalyzed pathways. The products of hydrolysis are monomethyl phosphonate (MMP) and methanol, with subsequent hydrolysis of MMP yielding phosphorous acid.[4]

Hydrolysis Kinetics

The hydrolysis of this compound follows pseudo-first-order kinetics under constant pH conditions. The rate of hydrolysis is highly sensitive to pH and temperature.

Quantitative Kinetic Data

The following table summarizes the available quantitative data for the hydrolysis of this compound.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | ~470 hours | pH 4 | [4] |

| ~3 hours | pH 7 | [4] | |

| < 0.3 hours (< 18 minutes) | pH 9 | [4] | |

| Arrhenius Parameters | |||

| Pre-exponential Factor (A) | 10¹⁰.¹⁰ s⁻¹ (as log A) | pH unspecified | [4] |

| Activation Energy (Ea) | 22.1 kcal/mol (92.5 kJ/mol) | pH unspecified | [4] |

| 17.6 kcal/mol (73.6 kJ/mol) | For dimethyl acetylphosphonate | [1] | |

| Reaction Products | Monomethyl phosphonate (MMP), Methanol, and subsequently Phosphorous acid | Aqueous solution | [4] |

Rate Law

The overall observed pseudo-first-order rate constant (kobs) at a given pH and temperature can be expressed as:

kobs = kH⁺[H⁺] + kOH⁻[OH⁻] + kH₂O

where:

-

kH⁺ is the second-order rate constant for acid-catalyzed hydrolysis.

-

kOH⁻ is the second-order rate constant for base-catalyzed hydrolysis.

-

kH₂O is the first-order rate constant for neutral hydrolysis.

Based on the provided half-life data, the dominance of the kOH⁻ term at higher pH is evident.

Experimental Protocols

Detailed methodologies are crucial for accurately determining the hydrolysis kinetics of this compound.

General Experimental Workflow

A typical experimental workflow for studying the hydrolysis of this compound is outlined below.

Caption: General workflow for DMP hydrolysis kinetic studies.

Detailed Methodology for Kinetic Measurement

Objective: To determine the pseudo-first-order rate constant (kobs) for the hydrolysis of this compound at a specific pH and temperature.

Materials:

-

This compound (DMP)

-

Buffer solutions of desired pH (e.g., phosphate, borate)

-

High-purity water

-

Reagents for quenching the reaction if necessary (e.g., strong acid)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Thermostatted reaction vessel (e.g., water bath or reaction block)

-

Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a High-Performance Liquid Chromatograph with a UV or Mass Spectrometry detector (HPLC-UV/MS)).[4][5][6]

Procedure:

-

Preparation:

-

Prepare a series of buffer solutions at the desired pH values, ensuring a constant ionic strength across all solutions by adding a salt like KCl.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water, depending on the analytical method).

-

-

Reaction:

-

Place a known volume of the buffer solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature.

-

Initiate the hydrolysis reaction by adding a small, known volume of the DMP stock solution to the buffer to achieve the desired initial concentration.

-

Start a timer immediately upon addition of the DMP.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

If necessary, quench the reaction in the aliquot immediately to stop further hydrolysis. This can be achieved by rapidly changing the pH (e.g., by adding a small amount of strong acid if the hydrolysis is base-catalyzed).

-

Analyze the concentration of the remaining this compound in each aliquot using a pre-calibrated analytical method such as GC-FID or HPLC.[4][6][7] The disappearance of DMP or the appearance of MMP can be monitored.[4]

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration (ln[DMP]) versus time.

-

For a pseudo-first-order reaction, this plot should yield a straight line.

-

The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

-

Repeat the experiment at different pH values and temperatures to determine the pH-rate profile and Arrhenius parameters.

-

Analytical Methods

The choice of analytical method is critical for accurate kinetic studies.

-

Gas Chromatography (GC): GC, particularly with a flame photometric detector (FPD) which is selective for phosphorus-containing compounds, or a flame ionization detector (FID), is a robust method for quantifying the volatile this compound.[4][5][6][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify both the parent this compound and its less volatile hydrolysis products, monomethyl phosphonate and phosphorous acid.[4][8] A mass spectrometer (MS) or a refractive index detector (RID) may be necessary for detection as these compounds often lack a strong UV chromophore.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR and ¹H NMR spectroscopy can be used to monitor the reaction in situ or by analyzing quenched aliquots.[4] ³¹P NMR is particularly useful as it allows for the simultaneous monitoring of the disappearance of the DMP signal and the appearance of the MMP and phosphorous acid signals, each having a distinct chemical shift.

Conclusion

The hydrolysis of this compound is a well-characterized process that is highly influenced by the pH of the medium. The reaction proceeds through nucleophilic attack on the phosphorus center, leading to the sequential formation of monomethyl phosphonate and phosphorous acid. Understanding the kinetics and mechanisms of this hydrolysis is essential for predicting the environmental fate of phosphonate-containing compounds and for the rational design of phosphonate-based drugs with desired stability profiles. The experimental protocols outlined in this guide provide a framework for conducting rigorous kinetic studies to further elucidate the nuances of this important reaction.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. mdpi.com [mdpi.com]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

The Tautomeric Landscape of Dimethyl Phosphonate in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl phosphonate, a key organophosphorus compound, exists in a dynamic equilibrium between two tautomeric forms: the pentavalent phosphonate and the trivalent phosphite. This technical guide provides an in-depth analysis of this tautomerization in solution, a phenomenon of critical importance in synthetic chemistry, drug development, and materials science. While the equilibrium overwhelmingly favors the thermodynamically stable phosphonate form, understanding the factors governing the presence and reactivity of the minor phosphite tautomer is crucial for reaction mechanism elucidation and the design of novel phosphorus-containing molecules. This document summarizes the thermodynamic and kinetic data, primarily derived from computational studies, and provides detailed experimental protocols for the investigation of this tautomeric system.

The Tautomeric Equilibrium: Phosphonate vs. Phosphite

The tautomerization of this compound involves the migration of a proton between the phosphorus and oxygen atoms, as depicted below. The pentavalent species, (CH₃O)₂P(O)H, is referred to as this compound, while the trivalent form, (CH₃O)₂P(OH), is known as dimethyl phosphite.

Caption: Tautomeric equilibrium between this compound and dimethyl phosphite.

Experimental and computational studies have consistently shown that the equilibrium lies heavily towards the this compound form.[1][2] The greater stability of the P=O bond compared to the P-OH bond is the primary driving force for this preference.

Thermodynamic Landscape

The thermodynamics of the this compound tautomerization have been extensively studied using computational methods. The Gibbs free energy difference (ΔG) between the two tautomers is a key parameter for understanding the position of the equilibrium.

Gas Phase and Solvent Effects

In the gas phase, the phosphonate tautomer is significantly more stable than the phosphite form. The polarity of the solvent can influence the relative stability of the two tautomers, although the phosphonate form remains dominant in all cases.

Table 1: Calculated Gibbs Free Energy Difference (ΔG) for the Tautomerization of this compound to Dimethyl Phosphite in Various Media

| Medium | Computational Method | ΔG (kcal/mol) | Reference |

| Gas Phase | CBS-Q | > 5 | [2] |

| Gas Phase | B3LYP/6-31+G(d,p) | 224.9 (Activation Energy) | [1] |

| Dichloromethane | B3LYP/6-31+G(d,p) | ~20-40 (ΔG difference range) | [1] |

| Water | IEFPCM | ~20 (relative stability increase) | [1] |

Note: The values presented are indicative and can vary depending on the computational level of theory and basis set used.

The data consistently show a large positive Gibbs free energy change for the conversion of the phosphonate to the phosphite, confirming the prevalence of the phosphonate tautomer. Solvation tends to slightly reduce the energy difference, but not enough to shift the equilibrium significantly.[1]

Kinetic Considerations and Reaction Pathways

The uncatalyzed tautomerization of this compound is characterized by a high activation energy barrier, making the interconversion a slow process under neutral conditions.

Caption: Simplified reaction pathways for this compound tautomerization.

Uncatalyzed Intramolecular Pathway

Computational studies have shown that the direct intramolecular 1,3-proton shift from phosphorus to oxygen has a very high activation barrier, on the order of 62 kcal/mol in the gas phase.[1] This makes the uncatalyzed reaction kinetically unfavorable.

Intermolecular and Catalyzed Pathways

The tautomerization can be facilitated by intermolecular proton transfer, often involving solvent molecules or other species that can act as proton relays. Dimeric or trimeric aggregates of this compound have been proposed as lower-energy pathways for the tautomerization.[1] In these scenarios, one molecule acts as a proton donor while the other acts as a proton acceptor, significantly reducing the activation energy compared to the intramolecular route. Acidic or basic catalysts can also accelerate the rate of tautomerization.

Experimental Protocols for Studying Tautomerization

Due to the low abundance of the dimethyl phosphite tautomer in solution, direct experimental characterization is challenging. However, a combination of spectroscopic and computational techniques can provide valuable insights into this equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for studying phosphorus-containing compounds.[3] The chemical shifts of the phosphonate and phosphite tautomers are expected to be significantly different.

Experimental Workflow for NMR Analysis:

Caption: Workflow for the NMR spectroscopic analysis of this compound tautomerization.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of high-purity this compound (e.g., 0.1 M) in a deuterated solvent of choice (e.g., chloroform-d, DMSO-d₆).

-

Add a known concentration of an internal standard that does not interfere with the signals of interest (e.g., triphenyl phosphate).

-

-

³¹P NMR Spectroscopy:

-

Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: Quantitative ³¹P NMR.

-

Parameters:

-

Use inverse-gated ¹H decoupling to suppress the nuclear Overhauser effect (NOE) for accurate integration.

-

Employ a long relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei) to ensure full relaxation between scans.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for detecting the minor tautomer.

-

-

Data Analysis:

-

Reference the spectrum using an external standard (e.g., 85% H₃PO₄).

-

Carefully integrate the signals corresponding to the this compound and, if observed, the dimethyl phosphite tautomers.

-

Calculate the equilibrium constant (Keq = [Phosphite]/[Phosphonate]) from the integral ratio.

-

Calculate the Gibbs free energy difference using the equation: ΔG = -RT ln(Keq).

-

-

-

Variable Temperature (VT) NMR:

-

Acquire quantitative ³¹P NMR spectra at a range of temperatures (e.g., from 298 K to 373 K).

-

Calculate Keq at each temperature.

-

Construct a van 't Hoff plot (ln(Keq) vs. 1/T).

-

Determine the enthalpy (ΔH) and entropy (ΔS) of the tautomerization from the slope (-ΔH/R) and intercept (ΔS/R) of the plot, respectively.

-

Mass Spectrometry

Mass spectrometry (MS) is well-suited for identifying the two tautomers in the gas phase.

Detailed Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

-

Ionization: Generate ions of both tautomers. The ionization conditions can be optimized to favor the detection of both species.

-

Tandem Mass Spectrometry (MS/MS):

-

Select the parent ion corresponding to the mass of the protonated or deprotonated this compound.

-

Induce fragmentation through collision-induced dissociation (CID).

-

Analyze the fragmentation patterns. The phosphonate and phosphite tautomers are expected to yield distinct fragment ions, allowing for their differentiation.

-

Conclusion

The tautomerization of this compound in solution is a fundamental process with significant implications for its reactivity and applications. While the equilibrium strongly favors the pentavalent phosphonate form, the transient existence of the trivalent phosphite tautomer can be crucial in certain chemical transformations. This guide has provided a comprehensive overview of the thermodynamic and kinetic aspects of this equilibrium, drawing primarily on computational studies due to the experimental challenges. The detailed experimental protocols for NMR and mass spectrometry offer a roadmap for researchers seeking to probe this and similar tautomeric systems. A thorough understanding of the factors influencing this equilibrium is essential for the rational design of new catalysts, pharmaceuticals, and functional materials based on organophosphorus chemistry.

References

Spectroscopic Analysis of Dimethyl Phosphonate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of dimethyl phosphonate derivatives. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis, analysis, and application of these compounds, particularly within the context of drug development and materials science. This document details the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by structured data tables and detailed experimental protocols. Furthermore, it visualizes a key biological pathway influenced by phosphonate compounds, offering insights into their mechanism of action.

Introduction to Spectroscopic Characterization

This compound derivatives are a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two methoxy groups, and single-bonded to a carbon atom of a variable organic moiety. The versatility of the organic substituent allows for a wide range of chemical properties and biological activities, making these compounds valuable in fields such as medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount, and are routinely achieved through a combination of spectroscopic methods. This guide focuses on the practical application and interpretation of NMR, IR, and MS for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of this compound derivatives, providing detailed information about the carbon skeleton, proton environments, and, crucially, the phosphorus nucleus itself.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectra of this compound derivatives, the methoxy protons (-OCH₃) typically appear as a characteristic doublet due to coupling with the phosphorus nucleus (³JHP). The chemical shift of these protons is generally found in the range of 3.7-4.0 ppm. The protons on the carbon adjacent to the phosphorus atom also show coupling to phosphorus (²JHP), with the coupling constant being sensitive to the substitution pattern.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon framework. The methoxy carbons (-OCH₃) exhibit coupling to the phosphorus nucleus (²JCP) and typically resonate around 52-56 ppm. The carbon atom directly bonded to the phosphorus (C-P) shows a larger coupling constant (¹JCP) and its chemical shift is highly dependent on the nature of the organic substituent.

Phosphorus-³¹ (³¹P) NMR Spectroscopy

³¹P NMR is a highly specific and sensitive technique for organophosphorus compounds. For this compound derivatives, the ³¹P chemical shifts are typically observed in a range of +10 to +30 ppm relative to an 85% H₃PO₄ standard. The exact chemical shift is influenced by the electronic environment of the phosphorus atom, which is determined by the nature of the R group. Proton decoupling is commonly employed to simplify the spectra to a single peak for each unique phosphorus environment.

Quantitative NMR Data

The following tables summarize typical NMR spectroscopic data for a selection of this compound derivatives.

Table 1: ¹H NMR Data for Selected this compound Derivatives (in CDCl₃)

| Derivative | R-Group | δ (OCH₃) (ppm) | ³JHP (Hz) | Other Key Signals (ppm) |

| Dimethyl methylphosphonate | -CH₃ | ~3.75 (d) | ~11 | ~1.5 (d, ²JHP ≈ 18 Hz, P-CH₃) |

| Dimethyl (trichloromethyl)phosphonate | -CCl₃ | ~4.07 (d) | 10.7 | - |

| Dimethyl (5-nitroisoquinolin-1-yl)phosphonate | 5-nitroisoquinolin-1-yl | ~3.98 (d) | 11.0 | Aromatic signals: 7.83-9.39 |

| Dimethyl (8-methoxyquinolin-2-yl)phosphonate | 8-methoxyquinolin-2-yl | ~3.96 (d) | 10.9 | Aromatic signals: 7.10-8.23; OCH₃: 4.07 (s) |

Table 2: ¹³C NMR Data for Selected this compound Derivatives (in CDCl₃)

| Derivative | R-Group | δ (OCH₃) (ppm) | ²JCP (Hz) | δ (C-P) (ppm) | ¹JCP (Hz) | Other Key Signals (ppm) |

| Dimethyl methylphosphonate | -CH₃ | ~52.7 | 6.6 | ~10.8 | 144.2 | - |

| Dimethyl (5-nitroisoquinolin-1-yl)phosphonate | 5-nitroisoquinolin-1-yl | ~54.1 | 6.6 | ~153.0 | 225.2 | Aromatic signals: 118.6-145.4 |

| Dimethyl (8-methoxyquinolin-2-yl)phosphonate | 8-methoxyquinolin-2-yl | ~53.7 | 6.3 | ~150.4 | 229.3 | Aromatic signals: 108.6-156.1; OCH₃: 56.19 |

Table 3: ³¹P NMR Data for Selected this compound Derivatives (in CDCl₃)

| Derivative | R-Group | δ (³¹P) (ppm) |

| Dimethyl methylphosphonate | -CH₃ | ~29.4 |

| Dimethyl phosphite | -H | ~11.1 |

| Dimethyl (5-nitroisoquinolin-1-yl)phosphonate | 5-nitroisoquinolin-1-yl | ~11.1 |

| Dimethyl (8-methoxyquinolin-2-yl)phosphonate | 8-methoxyquinolin-2-yl | ~12.8 |

| Methyl paraoxon | -O-C₆H₄-NO₂ | ~-4.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups in this compound derivatives. The most prominent and diagnostic absorption bands are those associated with the P=O and P-O-C bonds.

-

P=O Stretch: A strong and sharp absorption band typically appears in the region of 1230-1280 cm⁻¹. The exact frequency can be influenced by the electronegativity of the substituents on the phosphorus atom.

-

P-O-C Stretch: Strong absorptions corresponding to the P-O-C stretching vibrations are usually observed in the 1020-1060 cm⁻¹ region.[1]

Table 4: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| P=O (Phosphoryl) | 1230 - 1280 | Strong, Sharp | A key diagnostic peak for phosphonates. |

| P-O-C (Alkyl) | 1020 - 1060 | Strong | Often appears as a broad, intense band. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching vibrations of the methyl and other alkyl groups. |

For instance, in dimethyl methylphosphonate vapor, the P=O and P-O-C bond-related absorption bands are peaked at 1275.76 cm⁻¹ and 1050.01 cm⁻¹, respectively.[2]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is commonly used for the analysis of this compound derivatives. The fragmentation patterns can provide valuable information for structural confirmation.

-

Molecular Ion (M⁺•): The molecular ion peak may be observed, but its intensity can vary depending on the stability of the compound.

-

Fragmentation: Common fragmentation pathways include the loss of a methoxy group (-OCH₃), a methoxy radical (•OCH₃), or the entire this compound moiety. Rearrangement reactions are also common in the fragmentation of organophosphorus compounds. For example, in the fragmentation of protonated dimethyl methylphosphonate, the elimination of formaldehyde has been observed.[3]

Table 5: Key Fragments in the EI-MS of a Generic this compound Derivative (R-PO(OCH₃)₂)

| m/z | Identity | Fragmentation Pathway |

| M | [R-PO(OCH₃)₂]⁺• | Molecular Ion |

| M-31 | [R-PO(OCH₃)(OH)]⁺• | Loss of •OCH₃ |

| 109 | [PO(OCH₃)₂]⁺ | Cleavage of the R-P bond |

| 94 | [PO₂(OCH₃)]⁺• | Loss of CH₃ from m/z 109 |

| 79 | [PO₃]⁺ | Further fragmentation |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

¹H and ¹³C NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Typical acquisition times may range from minutes for ¹H to several hours for ¹³C, depending on the sample concentration.

-

-

³¹P NMR Acquisition:

-

Tune the spectrometer to the ³¹P frequency.

-

Use an external standard of 85% H₃PO₄ for referencing the chemical shifts to 0 ppm.[4]

-

Acquire the ³¹P spectrum, typically with proton decoupling to obtain sharp singlets.

-

Inverse-gated decoupling can be used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).[5]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Liquids/Solids):

-

If the sample is a liquid, place a small drop directly between two salt plates (e.g., NaCl or KBr).

-

If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

IR Spectrum Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty salt plates.

-

Record the sample spectrum. The spectrum is typically an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The data is usually presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. This can be done via a direct insertion probe for pure solids or liquids, or through a gas chromatograph (GC) for volatile compounds in a mixture.

-

The sample is vaporized in the ion source.

-

-

Ionization and Analysis:

-

The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV).[6]

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Data Acquisition:

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Visualization of a Key Signaling Pathway

Phosphonate derivatives, particularly bisphosphonates, are known for their therapeutic effects in bone diseases, which are mediated through the inhibition of the mevalonate pathway in osteoclasts.[7][8] This pathway is crucial for the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins required for osteoclast function and survival.

Caption: Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. opticsjournal.net [opticsjournal.net]

- 3. Fragmentations and reactions of three isotopically labelled dimethyl methylphosphonate ions produced by electrospray ionisation in an ion trap mass spectrometer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

interpreting the 1H NMR spectrum of dimethyl phosphonate

An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl Phosphonate

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for elucidating molecular structures. This guide provides a detailed interpretation of the ¹H NMR spectrum of this compound, a common organophosphorus compound.

Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methoxy protons and the proton directly bonded to the phosphorus atom. The key parameters are summarized in the table below.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Methoxy (CH₃O) | ~3.74 | Doublet | ³JHP ≈ 11.7 | 6H |

| Phosphonyl (P-H) | ~6.8-7.6 | Doublet of septets (or multiplet) | ¹JHP ≈ 695 | 1H |

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound reveals the key structural features of the molecule.

-

Methoxy Protons (-OCH₃): The six equivalent protons of the two methoxy groups appear as a doublet around 3.74 ppm. The signal is split into a doublet due to coupling with the phosphorus-31 nucleus, with a typical three-bond coupling constant (³JHP) of approximately 11.7 Hz.[1][2] The integration of this signal corresponds to six protons.

-